An In-Depth Technical Guide to 1,3,5-trimethyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1,3,5-trimethyl-1H-pyrazol-4-amine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural features and synthetic versatility make it a focal point in the design of novel therapeutic agents.[2] Within this important class of heterocycles, 1,3,5-trimethyl-1H-pyrazol-4-amine, and its hydrochloride salt, serve as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride, detailing its chemical and physical properties, a robust synthesis protocol, analytical characterization methods, and a discussion of its potential applications in research and development.
Chemical Identity and Physicochemical Properties
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is the salt form of the parent amine, 1,3,5-trimethyl-1H-pyrazol-4-amine. The hydrochloride salt is generally preferred in laboratory settings and for formulation due to its increased stability and solubility in aqueous media compared to the free base.
Structural Formula:
-
Free Base (1,3,5-trimethyl-1H-pyrazol-4-amine):
-
Hydrochloride Salt (1,3,5-trimethyl-1H-pyrazol-4-amine HCl):
The key physicochemical properties of both the free base and its hydrochloride salt are summarized in the table below.
| Property | 1,3,5-trimethyl-1H-pyrazol-4-amine (Free Base) | 1,3,5-trimethyl-1H-pyrazol-4-amine HCl | Source(s) |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ | [3][4] |
| Molecular Weight | 125.17 g/mol | 161.63 g/mol | [3][4] |
| CAS Number | 28466-21-9 | 1185303-62-1 | [3][4] |
| Appearance | Solid | Crystalline Solid | [3] |
| pKa (predicted) | ~5-6 (for the conjugate acid) | Not Applicable | [5] |
| Solubility | Soluble in many organic solvents. | Generally soluble in water and polar protic solvents. | [6] |
Synthesis and Purification
The synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine is most commonly achieved through the reduction of its nitro precursor, 1,3,5-trimethyl-4-nitro-1H-pyrazole.[7] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Part 1: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine (Free Base)
A widely used and efficient method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7]
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. The flask should be purged with an inert gas like nitrogen or argon to remove oxygen.
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures. The reaction is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of diatomaceous earth (e.g., Celite) to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,3,5-trimethyl-1H-pyrazol-4-amine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[7]
Caption: Workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine.
Part 2: Conversion to 1,3,5-trimethyl-1H-pyrazol-4-amine Hydrochloride
The purified free amine can be converted to its hydrochloride salt to improve its handling and stability.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1,3,5-trimethyl-1H-pyrazol-4-amine in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol.[8]
-
Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) at a controlled temperature (typically 0-25°C).[2][8] The addition should be done dropwise until the precipitation of the salt is complete.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities. Dry the purified salt under vacuum to obtain the final product.[8]
Caption: Workflow for the conversion of the free amine to its hydrochloride salt.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the amine protons. The chemical shifts will differ slightly between the free base and the hydrochloride salt due to the protonation of the amine group. Based on related structures, the methyl protons on the pyrazole ring are expected to appear as singlets in the range of 2.0-4.0 ppm.[9][10] The amine protons will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region (typically 110-150 ppm), while the methyl carbons will appear in the aliphatic region (typically 10-40 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine (gas phase) is available from the NIST WebBook.[11] Key expected vibrational frequencies include:
-
N-H stretching: In the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Just below 3000 cm⁻¹ for the methyl groups.
-
C=N and C=C stretching: In the fingerprint region (around 1500-1600 cm⁻¹) characteristic of the pyrazole ring.
-
N-H bending: Around 1600 cm⁻¹.
For the hydrochloride salt, the N-H stretching bands are expected to broaden and shift to lower wavenumbers due to the formation of the ammonium salt.
Mass Spectrometry (MS)
Caption: A typical analytical workflow for the characterization of the target compound.
Applications in Drug Development and Research
The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][13] 1,3,5-trimethyl-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of more complex pyrazole derivatives for screening in various drug discovery programs.
While specific studies on the biological activity of 1,3,5-trimethyl-1H-pyrazol-4-amine itself are limited in publicly available literature, its structural features suggest its potential as a starting material for the development of:
-
Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors.
-
COX-2 Inhibitors: Certain pyrazole derivatives are known to be selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties.[14]
-
Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal activities.
The primary amino group at the 4-position provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Safety, Handling, and Stability
As with any chemical compound, proper safety precautions should be taken when handling 1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Stability: Amine hydrochloride salts are generally more stable than their free base counterparts, particularly with respect to oxidation.[15] However, they can be hygroscopic and should be stored in a desiccator. Long-term stability studies under controlled temperature and humidity are recommended for bulk quantities.
Conclusion
1,3,5-trimethyl-1H-pyrazol-4-amine hydrochloride is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis from a readily available nitro precursor, coupled with the inherent biological relevance of the pyrazole scaffold, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers and scientists in its effective utilization.
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